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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, and potential characteristics of 3,5,6-trimethylnonane. Due to a

notable absence of extensive experimental data in peer-reviewed literature for this specific

branched alkane, this guide combines established theoretical principles with predicted data to

offer a robust profile. It includes a detailed examination of its structural isomers, predicted

spectroscopic data, a plausible synthetic pathway, and a discussion of the potential biological

relevance of branched alkanes in the broader context of chemical biology and drug

development. All quantitative data are summarized in structured tables, and a proposed

experimental workflow for its synthesis and characterization is provided with a corresponding

diagram.

Introduction
3,5,6-Trimethylnonane is a saturated hydrocarbon belonging to the class of branched

alkanes. Its molecular structure, characterized by a nine-carbon backbone with three methyl

group substitutions, results in multiple stereoisomers, each with potentially unique

physicochemical and biological properties. While highly branched alkanes are of interest in

various fields, including materials science and as components of complex hydrocarbon

mixtures, detailed studies on individual isomers like 3,5,6-trimethylnonane are limited. This
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guide aims to fill this knowledge gap by providing a detailed theoretical and predictive analysis

of its molecular structure and properties.

Molecular Structure and Physicochemical
Properties
The fundamental identification of 3,5,6-trimethylnonane is established by its molecular

formula and IUPAC name.

Table 1: General Properties of 3,5,6-Trimethylnonane

Property Value Source

IUPAC Name 3,5,6-trimethylnonane --INVALID-LINK--

Molecular Formula C₁₂H₂₆ --INVALID-LINK--

CAS Number 62184-26-3 --INVALID-LINK--

Molecular Weight 170.33 g/mol --INVALID-LINK--

Boiling Point (Predicted) 197 °C ChemBK

Density (Predicted) 0.7604 g/cm³ ChemBK

InChI

InChI=1S/C12H26/c1-6-8-

11(4)12(5)9-10(3)7-2/h10-

12H,6-9H2,1-5H3

--INVALID-LINK--

Canonical SMILES CCCC(C)C(C)CC(C)CC --INVALID-LINK--

Stereoisomerism
The presence of chiral centers at positions 3, 5, and 6 of the nonane chain gives rise to

multiple stereoisomers. The specific spatial arrangement of the methyl groups at these

positions will influence the molecule's overall shape and its interactions with other molecules,

which is a critical consideration in drug development and molecular recognition studies.

Spectroscopic Profile (Predicted)
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In the absence of experimentally acquired spectra for 3,5,6-trimethylnonane, this section

provides predicted data based on established principles of spectroscopy for branched alkanes.

¹H NMR Spectroscopy
The proton NMR spectrum of 3,5,6-trimethylnonane is expected to be complex due to the

presence of multiple, chemically similar protons. The signals would likely appear in the 0.8-1.5

ppm range, characteristic of alkane protons. The methyl groups would appear as doublets or

triplets, depending on their neighboring protons, and the methylene and methine protons would

exhibit complex multiplets.

¹³C NMR Spectroscopy
The carbon NMR spectrum would provide a clearer picture of the carbon skeleton. Each unique

carbon atom in the molecule would give a distinct signal. The chemical shifts would be

expected in the typical alkane region of the spectrum.

Mass Spectrometry
The mass spectrum of 3,5,6-trimethylnonane is predicted to show fragmentation patterns

characteristic of branched alkanes. Cleavage is favored at the branching points due to the

formation of more stable secondary and tertiary carbocations.[1][2] The molecular ion peak

(M⁺) at m/z 170 would likely be of low abundance or absent.[1] Key fragmentation would

involve the loss of alkyl radicals from the main chain.

Table 2: Predicted Major Mass Spectral Fragments for 3,5,6-Trimethylnonane
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m/z Possible Fragment

155 [M-CH₃]⁺

141 [M-C₂H₅]⁺

127 [M-C₃H₇]⁺

113 [M-C₄H₉]⁺

99 [M-C₅H₁₁]⁺

85 [M-C₆H₁₃]⁺

71 [M-C₇H₁₅]⁺

57 [M-C₈H₁₇]⁺

43 [C₃H₇]⁺

Infrared (IR) Spectroscopy
The IR spectrum is expected to be simple, showing characteristic C-H stretching and bending

vibrations for an alkane.

Table 3: Predicted Infrared Absorption Bands for 3,5,6-Trimethylnonane

Wavenumber (cm⁻¹) Vibration Type

2850-2960 C-H stretch

1450-1470 C-H bend (methylene)

1370-1380 C-H bend (methyl)

Proposed Synthesis and Experimental Workflow
While a specific, documented synthesis for 3,5,6-trimethylnonane is not readily available, a

plausible synthetic route can be designed using established organometallic reactions. A

convergent approach utilizing Grignard reagents would be a logical strategy.
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Proposed Retrosynthetic Analysis
A retrosynthetic analysis suggests that 3,5,6-trimethylnonane can be constructed from

smaller, readily available building blocks.

3,5,6-Trimethylnonane

Grignard Reagent 1 C-C Disconnection

Alkyl Halide 1
C-C Disconnection

Grignard Reagent 2
Formation

Alkyl Halide 2
Formation

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 3,5,6-trimethylnonane.

Proposed Synthetic Protocol
Preparation of 2-bromobutane: Commercially available 2-butanol can be converted to 2-

bromobutane via reaction with phosphorus tribromide.

Preparation of a Grignard Reagent: 2-bromobutane can be reacted with magnesium turnings

in anhydrous diethyl ether to form the corresponding Grignard reagent, sec-butylmagnesium

bromide.

Coupling Reaction: The Grignard reagent can then be coupled with another molecule of 2-

bromobutane in the presence of a suitable catalyst, such as a copper(I) salt, to form 3,4-

dimethylhexane.

Halogenation: 3,4-dimethylhexane can be subjected to free-radical bromination to introduce

a bromine atom at a secondary carbon.

Second Grignard and Coupling: The resulting bromo-3,4-dimethylhexane can be converted

to a Grignard reagent and coupled with 1-bromopropane to yield the target 3,5,6-
trimethylnonane.
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Experimental Workflow for Synthesis and
Characterization

Start
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Caption: Proposed workflow for the synthesis and characterization.

Potential Biological Relevance and Applications
While there is no specific data on the biological activity of 3,5,6-trimethylnonane, branched

alkanes, in general, are known to play roles in chemical signaling and can be components of

natural products. Some highly branched alkanes have been identified as insect pheromones.

Given its structural complexity and chirality, it is plausible that specific stereoisomers of 3,5,6-
trimethylnonane could exhibit biological activity.
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In the context of drug development, highly lipophilic molecules can be of interest for their ability

to cross cell membranes. The specific branching pattern of 3,5,6-trimethylnonane may

influence its interaction with biological membranes and lipophilic binding pockets of proteins.

However, without experimental data, this remains speculative.

Conclusion
3,5,6-Trimethylnonane represents a structurally interesting yet understudied branched alkane.

This technical guide has provided a comprehensive theoretical and predictive overview of its

molecular structure, physicochemical properties, and spectroscopic profile. The proposed

synthetic route and experimental workflow offer a practical starting point for researchers

interested in synthesizing and characterizing this molecule. Further experimental investigation

is necessary to validate the predicted data and to explore the potential biological activities of its

various stereoisomers, which could be of interest to the drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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